molecular formula C23H22FN3O4S B298061 N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide

Cat. No. B298061
M. Wt: 455.5 g/mol
InChI Key: CNLWRCSUWGPFIA-MFKUBSTISA-N
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Description

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide, also known as BF-168, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of sulfonamide-containing compounds and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. It may also disrupt bacterial membrane integrity, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce bacterial growth. Additionally, it has been found to inhibit the activity of specific enzymes involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide in lab experiments is its potent activity against cancer cells, inflammation, and bacteria. Additionally, it has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.

Future Directions

There are several future directions for the research on N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide. One direction is to further investigate its mechanism of action and identify specific targets involved in cancer cell growth, inflammation, and bacterial growth. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Additionally, it may be useful to investigate its potential synergistic effects with other compounds or therapies. Finally, further studies are needed to evaluate its safety and efficacy in clinical trials.
In conclusion, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide is a promising synthetic compound that has shown potential therapeutic applications in various scientific studies. Its potent activity against cancer cells, inflammation, and bacteria makes it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide involves several steps, including the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form 2-{2-[4-(benzyloxy)benzylidene]hydrazino}acetic acid. This is then reacted with 4-fluoroaniline to form N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antibacterial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide has also exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)methanesulfonamide

Molecular Formula

C23H22FN3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H22FN3O4S/c1-32(29,30)27(21-11-9-20(24)10-12-21)16-23(28)26-25-15-18-7-13-22(14-8-18)31-17-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,26,28)/b25-15+

InChI Key

CNLWRCSUWGPFIA-MFKUBSTISA-N

Isomeric SMILES

CS(=O)(=O)N(CC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)F

SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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